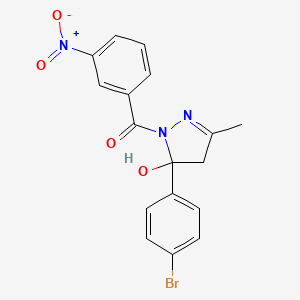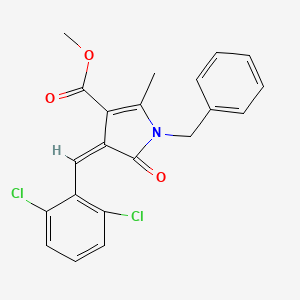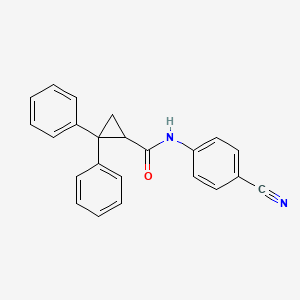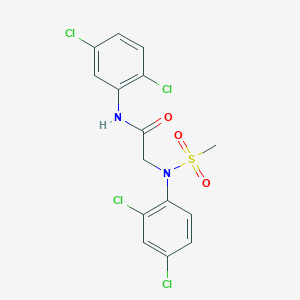
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as histone deacetylases and matrix metalloproteinases. This inhibition can lead to changes in gene expression and alterations in cellular processes.
Biochemical and Physiological Effects:
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been found to have interesting biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels, and can therefore potentially be used as an anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate in lab experiments is its potent inhibitory activity against certain enzymes. This can be useful in studying the role of these enzymes in biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make interpretation of results more difficult.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to optimize its structure for improved activity. Another area of interest is its potential as a tool compound for studying various biological processes. Future research can focus on identifying new targets for this compound and elucidating its mechanism of action. Additionally, studies can be conducted to determine its safety profile and potential for use in humans.
Métodos De Síntesis
The synthesis of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography. Other methods include the use of different catalysts and varying reaction conditions.
Aplicaciones Científicas De Investigación
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes and has been used in the development of new drugs. It has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies. Additionally, it has been used as a tool compound in the study of various biological processes.
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10-8-11(17)6-7-12(10)21-16(18)15-9-19-13-4-2-3-5-14(13)20-15/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHIVIWORJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)


![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)


![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)